Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-carboxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-carboxybenzoate. This intermediate is then reacted with 6-hydroxy-1,4-dithiepan-6-ylmethylamine under carbamoylation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and carbamoyl groups may play a role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}benzoate
- Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]aminocarbonyl}benzoate
Uniqueness
Methyl 4-{[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamoyl}benzoate is unique due to the presence of the dithiepan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-20-14(18)12-4-2-11(3-5-12)13(17)16-8-15(19)9-21-6-7-22-10-15/h2-5,19H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULEUTVPUGRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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